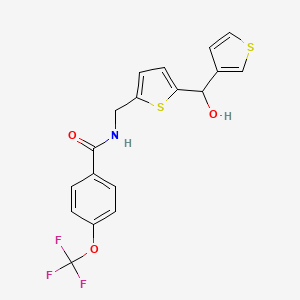
N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzamide
カタログ番号 B2864032
CAS番号:
1797063-85-4
分子量: 413.43
InChIキー: UPWBMUUNNLECTG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the benzamide group could be introduced through a reaction with an amine and a carboxylic acid or its derivative. The trifluoromethoxy group could be introduced through a reaction with a trifluoromethanol derivative. The thiophene rings could be formed through a cyclization reaction .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the functional groups. For example, the benzamide group could potentially undergo hydrolysis to yield an amine and a carboxylic acid. The trifluoromethoxy group could potentially be replaced by other groups through nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, its solubility would be affected by the polarity of the molecule, and its melting and boiling points would be influenced by the strength of the intermolecular forces present .科学的研究の応用
Enzyme Inhibition and Anticancer Activity
- Histone Deacetylase Inhibitors : Compounds like N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives, which share a structural similarity with the specified compound, have been found to inhibit histone deacetylases. These inhibitors have shown potential in anticancer therapy, particularly in inducing cell-cycle arrest in cancer cells (Jiao et al., 2009).
Synthesis and Characterization
- Chemoselective N-Benzoylation : Research on the N-benzoylation of aminophenols using benzoylisothiocyanates has contributed to the development of N-(2-hydroxyphenyl)benzamides. These compounds, including the specified compound, are of biological interest due to their chemical properties (Singh et al., 2017).
Antipathogenic and Antibiofilm Properties
- Antipathogenic Activity : Some derivatives of thiourea, which include similar structural motifs, have been synthesized and tested for their interaction with bacterial cells. These compounds have shown significant potential as antimicrobial agents with antibiofilm properties, particularly against strains like Pseudomonas aeruginosa and Staphylococcus aureus (Limban et al., 2011).
Pharmacological Activities
- Enzyme Inhibition : N-(3-hydroxyphenyl) benzamide and its derivatives have been explored for their ability to inhibit enzymes like butylcholinesterase, acetylcholinesterase, and lipoxygenase. These findings are relevant to understanding the pharmacological activities of similar compounds (Abbasi et al., 2014).
Heterocyclic Synthesis
- Heterocyclic Compound Synthesis : The synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity toward various nitrogen nucleophiles has been investigated. This research is relevant to the synthesis of heterocyclic compounds similar to the specified compound (Mohareb et al., 2004).
Magnetic Studies
- Single Molecule Magnets : Research on Cu-Ln complexes using ligands similar to the specified compound has led to the creation of single molecule magnets. These studies are significant in the field of materials science, particularly for their potential applications in data storage (Costes et al., 2008).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[[5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl]methyl]-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO3S2/c19-18(20,21)25-13-3-1-11(2-4-13)17(24)22-9-14-5-6-15(27-14)16(23)12-7-8-26-10-12/h1-8,10,16,23H,9H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPWBMUUNNLECTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC2=CC=C(S2)C(C3=CSC=C3)O)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![(E)-ethyl 2-((3,5-bis(trifluoromethyl)benzoyl)imino)-1-isopropyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2863949.png)
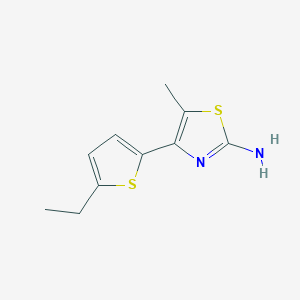
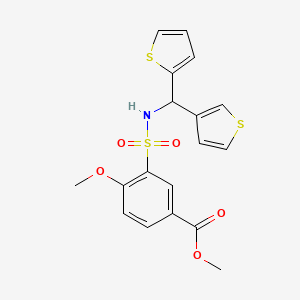
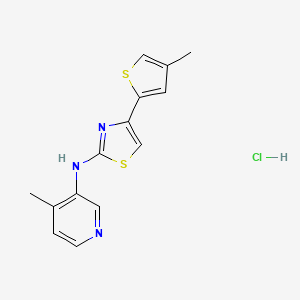
![8-(4-ethoxyphenyl)-4-oxo-N-(pyridin-4-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2863954.png)
![(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(quinoxalin-2-yl)methanone](/img/structure/B2863955.png)
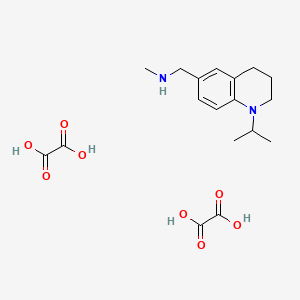

![3-[(Methoxycarbonyl)amino]propanoic acid](/img/structure/B2863958.png)

![6-(Benzimidazol-1-yl)-N-[(E)-2-phenylethenyl]sulfonylpyridine-3-carboxamide](/img/structure/B2863966.png)
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-chlorobenzyl)urea](/img/structure/B2863968.png)
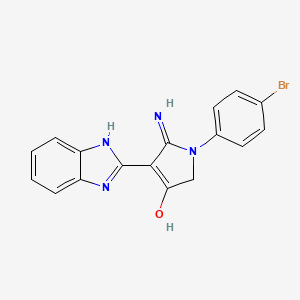
![2-(2,4-dichlorophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2863971.png)